2-amino-N-methylacetamide hydrochloride

C-H Activation Transient Directing Group Organic Synthesis

This hydrochloride salt is a non-substitutable intermediate for synthesizing macrocyclic TACE inhibitors (e.g., SL422) and serves as an L,L-type transient directing group in Pd-catalyzed C–H activation. Unlike the free base, the HCl form ensures superior aqueous solubility (critical for biological assays) and solid-state stability for accurate weighing. Procure this 97% pure, off-white powder (mp 154-156°C) to faithfully reproduce published SAR data and accelerate high-throughput medicinal chemistry workflows.

Molecular Formula C3H9ClN2O
Molecular Weight 88,11*36,45 g/mole
CAS No. 49755-94-4
Cat. No. B555458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methylacetamide hydrochloride
CAS49755-94-4
Synonyms2-amino-N-methylacetamidehydrochloride; 49755-94-4; H-Gly-NHMeHCl; ACETAMIDE,2-AMINO-N-METHYL-,HYDROCHLORIDE(1:1); AC1Q3BOR; H-Gly-NHMehydrochloride; SCHEMBL719172; 2-amino-N-methylacetamideHCl; CTK8B3418; glycinemethylamidehydrochloride; N-methylglycineamidehydrochloride; MolPort-005-310-660; ZYZNZBKTJDYJKQ-UHFFFAOYSA-N; ANW-42489; AKOS008019614; MCULE-1901033297; AK-81266; DA-05469; KB-77762; OR014685; OR273823; KB-114134; FT-0681486; EN300-11782; K-9237
Molecular FormulaC3H9ClN2O
Molecular Weight88,11*36,45 g/mole
Structural Identifiers
SMILESCNC(=O)CN.Cl
InChIInChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H
InChIKeyZYZNZBKTJDYJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylacetamide Hydrochloride (CAS 49755-94-4) Technical Profile and Procurement Considerations


2-Amino-N-methylacetamide hydrochloride (CAS 49755-94-4, C3H9ClN2O, MW 124.57) is the hydrochloride salt form of N-methylglycinamide, a simple alpha-amino acid amide building block [1]. It is characterized as an off-white powder with a melting point of 154-156°C and is typically stored at 2-8°C [2]. The compound serves as a versatile intermediate in the synthesis of macrocyclic hydroxamic acids targeting TNF-α converting enzyme (TACE) [3] and in the preparation of 2-[(arylalkyl)amino]alkanamide derivatives with anticonvulsant activities . Its dual amine-amide functionality and commercial availability in high purity (typically 97-98%) make it a critical starting material for medicinal chemistry and organic synthesis applications [2].

Why 2-Amino-N-methylacetamide Hydrochloride Cannot Be Interchanged with Generic Analogs


Direct substitution of 2-amino-N-methylacetamide hydrochloride with its free base (2-amino-N-methylacetamide, CAS 22356-89-4) or other N-substituted glycinamides is not scientifically valid without careful re-evaluation. The hydrochloride salt provides significantly enhanced water solubility and solid-state stability compared to the free base, which is critical for reproducible aqueous-phase reactions and long-term storage . Furthermore, as demonstrated in catalytic C-H activation studies, the specific L,L-type bidentate coordination geometry of the 2-amino-N-methylacetamide scaffold is essential for achieving high catalytic efficiency; alternative amides or N-substituted derivatives may not form the requisite [5,6]-fused palladacycle intermediate, leading to diminished or completely abrogated reactivity [1]. This specificity is also evident in medicinal chemistry applications, where the N-methylamide group is a key pharmacophore feature for potency in TACE inhibitor macrocycles, as shown in comparative structure-activity relationship (SAR) studies [2].

2-Amino-N-methylacetamide Hydrochloride: Verified Quantitative Performance Metrics vs. Alternatives


Superior Yield in Pd-Catalyzed C-H Arylation Compared to Alternative Transient Directing Groups

2-Amino-N-methylacetamide is a highly efficient L,L-type transient directing group (TDG) for the Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, enabling yields up to 78% [1]. In contrast, other commonly employed bidentate TDGs like 2-aminobenzamide or 2-amino-N-ethylacetamide either fail to promote the reaction or provide significantly lower yields due to unfavorable coordination geometries or steric hindrance. This demonstrates the compound's unique efficacy for this specific C-H functionalization transformation [1].

C-H Activation Transient Directing Group Organic Synthesis

Validated Role as a Key Intermediate in Potent TNF-α Inhibitor Macrocycle Synthesis

The N-methylamide group, directly derived from 2-amino-N-methylacetamide, is a critical structural component for achieving potent TNF-α inhibition in macrocyclic hydroxamic acid TACE inhibitors. Compounds incorporating this moiety, such as SL422, demonstrated a whole blood assay (WBA) IC50 of 0.22 µM and an in vivo LPS-mouse ED50 of 15 mg/kg (oral) [1]. While this is a property of the final drug candidate, it validates the essential role of the starting material. Alternatives lacking this specific N-methylamide group, such as those with a free carboxylic acid or other amide variations, show a significant drop in potency, underscoring the non-substitutable nature of this building block [1].

TACE Inhibitors Medicinal Chemistry Inflammation

Differentiated Solubility and Stability Profile Compared to Free Base Form

The hydrochloride salt of 2-amino-N-methylacetamide (CAS 49755-94-4) offers practical advantages over the free base (CAS 22356-89-4). The salt form is a solid powder with a defined melting point (154-156°C), making it easier to handle and weigh accurately [1]. More importantly, its enhanced water solubility simplifies its use in aqueous reactions and biological assays, eliminating the need for organic co-solvents that might interfere with sensitive enzymatic or cellular systems . The free base, in contrast, is a liquid or low-melting solid with potentially different solubility characteristics and long-term stability concerns.

Preformulation Chemical Stability Solubility

Commercial Availability and Purity Consistency vs. Custom Synthesis

2-Amino-N-methylacetamide hydrochloride is commercially available from multiple reputable suppliers with guaranteed minimum purities of 97-98%, backed by certificates of analysis (CoA) . This off-the-shelf availability and verified purity eliminate the time, cost, and variability associated with custom in-house synthesis. Alternatives like 2-amino-N-ethylacetamide or other custom amides often require multi-step synthesis, purification, and characterization, introducing significant project delays and resource expenditure. The established supply chain and quality control for CAS 49755-94-4 ensure batch-to-batch consistency, which is critical for reproducible research.

Procurement Quality Control Cost Efficiency

2-Amino-N-methylacetamide Hydrochloride: Primary Application Scenarios for Research and Industry


Synthesis of Potent TACE Inhibitors for Inflammatory Disease Research

As demonstrated in Section 3, 2-amino-N-methylacetamide hydrochloride is a non-substitutable building block for synthesizing macrocyclic hydroxamic acid inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Researchers in inflammation, immunology, and drug discovery rely on this specific compound to construct the critical N-methylamide pharmacophore at the P3' position. This enables the generation of lead compounds like SL422, which exhibit low micromolar potency in human whole blood assays (WBA IC50 = 0.22 µM) and oral activity in vivo (LPS-mouse ED50 = 15 mg/kg) [1]. Procuring this building block ensures the faithful reproduction of published SAR and accelerates the development of novel anti-inflammatory therapeutics [1].

Efficient C-H Functionalization Using Transient Directing Group (TDG) Methodology

In synthetic organic chemistry laboratories, 2-amino-N-methylacetamide hydrochloride is employed as a highly effective L,L-type transient directing group. Its use in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes enables product yields up to 78%, a performance metric not achievable with other common amide-based TDGs [2]. This methodology is valuable for the late-stage functionalization of complex molecules, streamlining the synthesis of drug candidates and advanced materials. The compound's commercial availability and the established high-yielding protocol make it a go-to reagent for chemists seeking to install aryl groups at sterically hindered positions [2].

Reproducible Formulation and Biological Assay Development

The hydrochloride salt form of 2-amino-N-methylacetamide is preferred over its free base for applications requiring aqueous solubility and precise handling. Its solid, crystalline nature (mp 154-156°C) ensures accurate weighing and reproducible preparation of stock solutions for biological assays . This is critical for studies investigating its potential as a glycine receptor modulator or as an intermediate in the synthesis of 2-[(arylalkyl)amino]alkanamide anticonvulsant derivatives . The enhanced stability and solubility of the HCl salt minimize variability in in vitro and in vivo experiments, leading to more reliable and interpretable results.

Reliable Starting Material for High-Throughput and Parallel Synthesis

For core facilities and medicinal chemistry groups engaged in high-throughput or parallel synthesis, the consistent quality and commercial availability of 2-amino-N-methylacetamide hydrochloride are paramount. Its guaranteed purity (97-98%) from vendors like Thermo Scientific and AKSci eliminates the need for in-house purification and characterization, saving valuable time and resources . This compound serves as a reliable, off-the-shelf starting point for constructing diverse compound libraries, including peptide mimetics and heterocycles, where the primary amine and amide functionalities offer orthogonal handles for diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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